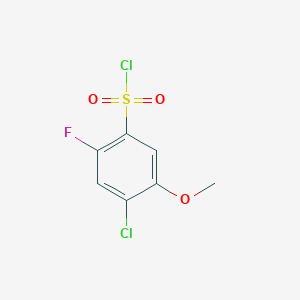

4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride

Description

4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with chlorine (position 4), fluorine (position 2), and methoxy (position 5) groups. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic compounds.

Properties

IUPAC Name |

4-chloro-2-fluoro-5-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO3S/c1-13-6-3-7(14(9,11)12)5(10)2-4(6)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJKNXDUARKHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 4-chloro-2-fluoro-5-methoxybenzene. One common method is the reaction of the corresponding benzene derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of 4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a reagent in such processes.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a sulfonylating agent.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

Catalysts: Palladium catalysts are often used in coupling reactions involving this compound.

Solvents: Dichloromethane, chloroform, and toluene are commonly used solvents.

Major Products Formed

The major products formed from reactions involving 4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride include sulfonamides, sulfonates, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.

Biology: The compound can be used to modify biological molecules, aiding in the study of enzyme mechanisms and protein functions.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form strong covalent bonds with various nucleophilic species, leading to the formation of sulfonamide and sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

The reactivity and stability of sulfonyl chlorides are heavily influenced by substituent positions and electronic properties. Below is a comparison of key analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups :

- Chlorine and fluorine (e.g., in ) are electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride group and accelerating nucleophilic substitution reactions.

- Methoxy and ethoxy groups () are electron-donating, which may stabilize the aromatic ring but reduce sulfonyl chloride reactivity .

- Molecular Weight and Solubility :

Stability and Handling

- Hydrolysis Sensitivity : Methoxy-substituted derivatives (e.g., ) are less prone to hydrolysis than fluoro- or chloro-rich analogs due to reduced electrophilicity .

- Storage : Amber glass packaging is recommended for light-sensitive compounds like 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride () .

Biological Activity

4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClFNO3S. This sulfonyl chloride derivative is notable for its diverse biological activities and applications in medicinal chemistry and biochemistry. Its unique structure allows it to act as a potent reagent in various chemical reactions, particularly in the synthesis of sulfonamide derivatives and other biologically relevant compounds.

The compound features a sulfonyl chloride functional group, which is highly reactive towards nucleophiles. This reactivity is pivotal for its biological applications, allowing it to form covalent bonds with amino acids in proteins, thereby modifying their function.

The primary mechanism of action involves nucleophilic substitution reactions where the sulfonyl chloride group reacts with nucleophilic sites in biological molecules. This leads to the formation of sulfonamides or sulfonate derivatives, which can modulate enzyme activity or alter protein interactions.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on various enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism:

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| 4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride | α-Amylase | 3.1 ± 0.110 |

| 4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride | PTP1B | 4.2 ± 0.054 |

| 4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride | VEGFR-2 | 8.5 ± 0.043 |

These results indicate that the compound exhibits significant inhibitory activity against these enzymes, suggesting potential applications in managing conditions like diabetes and cancer, where these enzymes play crucial roles .

Case Studies

- Inhibition of α-Amylase : In a study focusing on carbohydrate metabolism, the compound demonstrated a strong inhibitory effect against α-amylase with an IC50 value of 3.1 µM, indicating its potential use in diabetes management by slowing carbohydrate absorption .

- PTP1B Inhibition : Another study reported that this compound inhibited PTP1B, an enzyme implicated in insulin signaling pathways, with an IC50 of 4.2 µM. This suggests its potential role in enhancing insulin sensitivity and managing metabolic disorders .

Applications in Drug Development

The compound's ability to modify biological molecules makes it a valuable tool in drug development:

- Synthesis of Sulfonamides : It serves as a precursor for synthesizing sulfonamide drugs, which are widely used as antibiotics.

- Bioconjugation : The reactivity of the sulfonyl chloride group facilitates bioconjugation strategies for labeling proteins or creating targeted therapeutics.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound's toxicity profile must be evaluated through rigorous testing to ensure safe application in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonation of a substituted benzene precursor. For example, sulfonation of 4-chloro-2-fluoro-5-methoxybenzene with chlorosulfonic acid under controlled temperatures (0–5°C) can yield the sulfonyl chloride. The methoxy group may require protection (e.g., using methyl ethers) to prevent side reactions during sulfonation . Post-synthesis, purification via recrystallization or column chromatography (using non-polar solvents like hexane/ethyl acetate) is critical to isolate the product. Yield optimization involves monitoring reaction time, stoichiometry of chlorosulfonic acid, and quenching protocols to avoid over-chlorination.

Q. Which spectroscopic techniques are most effective for characterizing 4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride, and what key peaks indicate successful synthesis?

- Methodological Answer :

- ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm in ¹H NMR, while the sulfonyl chloride (-SO₂Cl) influences neighboring substituents’ chemical shifts. Fluorine coupling in ¹⁹F NMR (~δ -110 ppm) confirms the fluoro substituent .

- IR Spectroscopy : Strong S=O stretches near 1370 cm⁻¹ and 1180 cm⁻¹ confirm the sulfonyl chloride group.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (e.g., 269.59 g/mol for C₇H₄Cl₂FSO₃).

Q. How does the electronic nature of substituents (Cl, F, OCH₃) affect the reactivity of this sulfonyl chloride in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing Cl and F substituents activate the sulfonyl chloride group toward nucleophilic attack (e.g., by amines or alcohols), while the methoxy group’s electron-donating nature may reduce reactivity at the para position. Computational studies (e.g., DFT calculations) can map charge distribution to predict regioselectivity in reactions .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or elimination) be minimized during the synthesis of sulfonamide derivatives from this compound?

- Methodological Answer : Hydrolysis of the sulfonyl chloride group to sulfonic acid is a major concern. To mitigate this:

- Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar).

- Employ scavengers like molecular sieves to trap moisture.

- Optimize reaction temperature: Lower temperatures (0–25°C) reduce hydrolysis rates during sulfonamide formation with amines .

Q. What strategies are effective for resolving contradictions in reported reaction outcomes (e.g., conflicting yields or byproducts) for this compound?

- Methodological Answer :

- Systematic Replication : Reproduce reactions using exact literature conditions (solvent purity, reagent grades).

- Byproduct Analysis : Use LC-MS or GC-MS to identify minor products, which may arise from incomplete substitution or oxidation.

- In Situ Monitoring : Techniques like ReactIR can track intermediate formation and guide adjustments in real time .

Q. How can computational modeling (e.g., DFT or MD simulations) guide the design of derivatives with enhanced stability or reactivity?

- Methodological Answer :

- DFT Calculations : Predict reaction pathways (e.g., energy barriers for sulfonamide formation) and substituent effects on transition states.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility or crystallization conditions.

- Docking Studies : For biological applications, model interactions with target enzymes to prioritize derivatives for synthesis .

Q. What are the challenges in scaling up laboratory-scale synthesis of this compound while maintaining purity >98%?

- Methodological Answer :

- Process Optimization : Transition from batch to flow chemistry for better temperature control and reduced decomposition.

- Purification : Implement fractional distillation or preparative HPLC for large-scale purification.

- Quality Control : Use in-line PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor purity during production .

Application-Oriented Questions

Q. How is this compound utilized as an intermediate in synthesizing bioactive molecules (e.g., enzyme inhibitors or receptor antagonists)?

- Methodological Answer : The sulfonyl chloride group reacts with amines to form sulfonamides, a common pharmacophore. For example:

- Kinase Inhibitors : Introduce aryl sulfonamide moieties to enhance binding affinity.

- Antibiotics : Couple with heterocyclic amines to target bacterial enzymes.

- Protocol : React with a primary amine (1.2 eq) in THF at 0°C, followed by aqueous workup and HPLC purification .

Q. What safety protocols are critical when handling 4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride due to its reactivity and toxicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.